An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel compound, 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities.
Introduction: The Significance of the 4-Aminopiperidine Scaffold
The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives have shown promise in a variety of therapeutic areas, including as antiviral, antifungal, and anticancer agents, as well as in the treatment of neurological disorders.[1][2][3][4] The versatility of the 4-aminopiperidine core allows for extensive chemical modification at both the piperidine nitrogen and the 4-amino group, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific derivative, 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one, detailing a robust synthetic protocol and a thorough characterization workflow.
Part 1: Synthesis of 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one
The synthesis of the target compound is achieved through a standard yet elegant amide coupling reaction. This approach is widely applicable for the acylation of piperidine derivatives and offers high yields and purity.[1]
Reaction Scheme:
The overall synthetic transformation involves the reaction of 4-aminopiperidine with 2-ethylhexanoyl chloride in the presence of a suitable base to yield the desired product.
Caption: Synthetic workflow for 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one.
Experimental Protocol:
Materials:
-
4-Aminopiperidine
-
2-Ethylhexanoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopiperidine (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine or DIPEA (1.2 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.[5]
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-ethylhexanoyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminopiperidine) is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one.
Part 2: Characterization of 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.
Caption: Workflow for the characterization of the synthesized compound.
Predicted Spectroscopic Data:
The following table summarizes the expected data from the characterization of 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one based on its chemical structure and data from analogous compounds.[4][6]
| Technique | Expected Observations |
| ¹H NMR | Piperidine Protons: Complex multiplets for the piperidine ring protons. Protons on carbons adjacent to the nitrogen will be deshielded. The proton at the C4 position will appear as a multiplet. Ethylhexanoyl Protons: A multiplet for the methine proton (CH) adjacent to the carbonyl group. Multiplets for the methylene protons (CH₂) of the ethyl and butyl groups. Triplets for the terminal methyl (CH₃) protons. Amine Protons: A broad singlet for the primary amine (NH₂) protons. |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of 170-180 ppm for the amide carbonyl carbon. Piperidine Carbons: Signals for the piperidine ring carbons, with those adjacent to the nitrogen appearing in the 40-50 ppm range. The carbon bearing the amino group (C4) will be in a distinct region. Ethylhexanoyl Carbons: A signal for the methine carbon adjacent to the carbonyl. Signals for the methylene and methyl carbons of the ethyl and butyl groups in the aliphatic region. |
| FTIR Spectroscopy | N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine N-H stretching vibrations. C=O Stretch: A strong absorption band around 1630-1680 cm⁻¹ characteristic of the amide carbonyl group.[7] C-N Stretch: An absorption band in the range of 1000-1350 cm⁻¹ for the C-N stretching of the amide and the piperidine ring.[4] |
| Mass Spectrometry | Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₃H₂₆N₂O, MW: 226.36 g/mol ).[8][9] Fragmentation Pattern: Characteristic fragmentation patterns would include cleavage of the ethyl and butyl groups from the acyl chain and fragmentation of the piperidine ring.[10] |
Part 3: Potential Applications and Future Directions
Derivatives of 4-aminopiperidine have garnered significant interest in drug discovery due to their diverse biological activities. The incorporation of a 2-ethylhexanoyl group introduces a lipophilic side chain that can influence the compound's pharmacokinetic and pharmacodynamic properties.
-
Antiviral Potential: The 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C virus (HCV) assembly.[1] Further investigation into the antiviral activity of 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one against a panel of viruses would be a logical next step.
-
Antifungal Activity: N-acylated 4-aminopiperidines have demonstrated promising antifungal properties.[2] The lipophilicity of the 2-ethylhexanoyl group may enhance its ability to penetrate fungal cell membranes.
-
Anticancer Research: Certain 4-aminopiperidine derivatives have been evaluated as potential anticancer agents, for example, as inhibitors of thymidylate synthase.[4] The novel structure of the title compound warrants investigation into its cytotoxic effects on various cancer cell lines.
-
Central Nervous System (CNS) Applications: The piperidine ring is a common feature in many CNS-active drugs. The cognitive-enhancing effects of some 4-aminopiperidine analogues suggest that this class of compounds could be explored for neurodegenerative diseases.[11]
Part 4: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-(4-Aminopiperidin-1-yl)-2-ethylhexan-1-one and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile reagents like 2-ethylhexanoyl chloride.
-
Handling of Reagents: 2-Ethylhexanoyl chloride is corrosive and reacts with moisture; handle with care under anhydrous conditions. Piperidine derivatives can be irritating and may be harmful if inhaled or absorbed through the skin.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. PMC. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
-
Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. ScienceDirect. [Link]
-
The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H} - ResearchGate. [Link]
-
N-acyl-4-arylaminopiperidines: Design and synthesis of a potential antimicrobial scaffold. PubMed. [Link]
-
Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]
-
Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. ResearchGate. [Link]
-
Document: Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on... - ChEMBL - EMBL-EBI. [Link]
-
Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. [Link]
-
1-(4-aminopiperidin-1-yl)ethan-1-one. PubChem. [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... - ResearchGate. [Link]
-
1-(4-Aminophenyl)piperidin-2-one | C11H14N2O | CID 11458178. PubChem. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one. PubChem. [Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. [Link]
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
MS n analysis of nonderivatized and Mtpp-derivatized peptides. secrets of science. [Link]
-
2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O. PubChem. [Link]
-
4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]
-
A green one‑pot synthetic protocol of hexahydropyrimido[4,5‑d] pyrimidin‑4(1H)‑one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. Atmiya University. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]
Sources
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]
- 4. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. PubChemLite - 1-(4-aminopiperidin-1-yl)ethan-1-one (C7H14N2O) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - 1-(4-aminopiperidin-1-yl)-2-ethylbutan-1-one (C11H22N2O) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
